Scopolamine N-oxide hydrobromide
Overview
Description
It is a chemical compound with the molecular formula C17H21NO5 · HBr and a molecular weight of 400.26 g/mol . This compound is known for its anticholinergic properties and is used in various scientific and medical applications.
Mechanism of Action
Target of Action
Scopolamine N-oxide hydrobromide, also known as Scopolamine N-oxide HBr, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors are found in the central nervous system and throughout the body, playing a crucial role in transmitting signals in the parasympathetic nervous system .
Mode of Action
Scopolamine N-oxide HBr acts as a non-selective competitive inhibitor of M1-M5 mAChRs . It structurally mimics the natural neurotransmitter acetylcholine, enabling it to bind to these receptors and block their activation . This antagonistic action leads to several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling .
Biochemical Pathways
For instance, it has been shown to regulate multiple signaling pathways in the context of viral infections .
Pharmacokinetics
For scopolamine, it is known that its bioavailability varies depending on the route of administration . For example, subcutaneous administration of Scopolamine results in a maximum drug concentration (Cmax) of 3.27 ng/mL, a time to reach maximum concentration (tmax) of 14.6 min, and an area under the curve (AUC) of 158.2 ng*min/mL . The half-life of Scopolamine is greater with subcutaneous administration at 213 min .
Result of Action
The molecular and cellular effects of Scopolamine N-oxide HBr’s action are largely due to its anticholinergic effects. It can induce several therapeutic effects, such as the prevention of nausea and vomiting associated with motion sickness and surgical procedures . It can also lead to various dose-dependent adverse effects .
Biochemical Analysis
Biochemical Properties
Scopolamine N-oxide hydrobromide plays a significant role in biochemical reactions, particularly those involving the nervous system. It interacts with muscarinic acetylcholine receptors (mAChRs), inhibiting the action of acetylcholine, a neurotransmitter. This interaction is crucial in understanding the compound’s anticholinergic effects. Additionally, this compound has been shown to interact with various enzymes and proteins involved in neurotransmission, such as acetylcholinesterase, which breaks down acetylcholine .
Cellular Effects
This compound affects various types of cells, particularly those in the nervous system. It influences cell function by blocking muscarinic receptors, leading to decreased cholinergic signaling. This can result in altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. For example, in neuronal cells, this compound can inhibit the release of neurotransmitters, affecting synaptic transmission and overall neural communication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, where it acts as a competitive antagonist. By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a decrease in cholinergic activity. This inhibition can result in various physiological effects, such as reduced muscle contractions and decreased secretion of bodily fluids. Additionally, this compound can influence gene expression by modulating signaling pathways that control transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as prolonged inhibition of neurotransmitter release and alterations in receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild anticholinergic effects, such as dry mouth and blurred vision. At higher doses, it can lead to more severe effects, including significant cognitive impairment and motor dysfunction. Studies in animal models have shown that high doses of this compound can induce symptoms similar to those observed in neurodegenerative diseases, making it a valuable tool for studying these conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its breakdown and elimination from the body. The compound is metabolized by enzymes in the liver, such as cytochrome P450 enzymes, which facilitate its conversion into inactive metabolites. These metabolites are then excreted from the body through the kidneys. The interaction of this compound with these metabolic enzymes can influence its overall pharmacokinetics and duration of action .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacological effects. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound can be transported by specific transporters and binding proteins, which facilitate its movement to target sites. The distribution of the compound within tissues can affect its efficacy and potential side effects .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can localize to specific compartments within cells, such as the cytoplasm and cell membrane, where it interacts with its target receptors. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Scopolamin-N-oxide hydrobromide can be synthesized through the oxidation of scopolamine using hydrogen peroxide in ethanol. The reaction involves the preferential equatorial orientation of the N-oxidation . The process is typically carried out under controlled conditions to ensure the desired stereochemistry and purity of the product.
Industrial Production Methods
In industrial settings, scopolamine hydrobromide can be prepared using a method called magnetic field-induced crystallization. This method leverages the difference in solubility between scopolamine and scopolamine hydrobromide. The process involves salifying crystallization followed by treatment with a magnetic field to enhance the purity and recovery rate of the crystals .
Chemical Reactions Analysis
Types of Reactions
Scopolamin-N-oxide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert it back to its parent compound, scopolamine.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild to moderate temperatures and controlled pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of scopolamine and its N-oxide form. These products can have different pharmacological properties and applications.
Scientific Research Applications
Scopolamin-N-oxide hydrobromide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Scopolamine hydrobromide: A closely related compound with similar anticholinergic properties.
Atropine: Another tropane alkaloid with similar pharmacological effects but different potency and side effect profile.
Homatropine hydrobromide: A derivative of atropine with a shorter duration of action.
Uniqueness
Scopolamin-N-oxide hydrobromide is unique due to its specific stereochemistry and the presence of the N-oxide functional group. This gives it distinct pharmacological properties compared to other tropane alkaloids. Its ability to undergo various chemical reactions and its applications in different scientific fields further highlight its uniqueness.
Properties
Key on ui mechanism of action |
MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS COMPETITIVE ANTAGONISM OF ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. /ANTIMUSCARINIC AGENTS/ |
---|---|
CAS No. |
6106-81-6 |
Molecular Formula |
C17H22BrNO5 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
[(1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+,18?;/m0./s1 |
InChI Key |
MGNNYKWRWHQLCR-UUUUXVGVSA-N |
SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4)[O-].Br |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |
Color/Form |
Prisms from water |
melting_point |
135-138 °C |
Key on ui other cas no. |
97-75-6 6106-81-6 |
Pictograms |
Acute Toxic |
solubility |
Sol in water about 10 g/100 ml; slightly sol in alc, acetone |
vapor_pressure |
1.45X10-12 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.